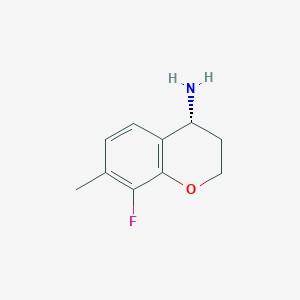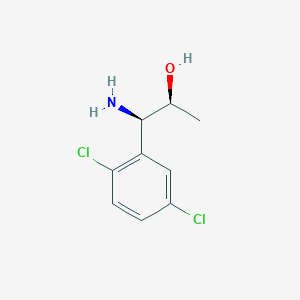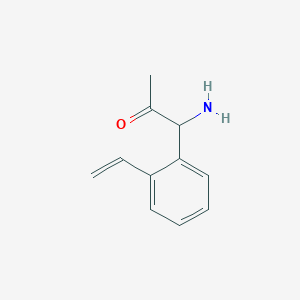
7-Bromo-4-chloro-2-cyclopropylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-2-cyclopropylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-cyclopropylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-cyclopropylquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow processes, automated synthesis, and the use of high-efficiency reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile or electrophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
7-Bromo-4-chloro-2-cyclopropylquinazoline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing anticancer, antibacterial, and anti-inflammatory agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: Utilized in studying the structure-activity relationships of quinazoline derivatives to design more potent and selective drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the bromine and cyclopropyl groups, resulting in different biological activities.
7-Bromoquinazoline: Lacks the chlorine and cyclopropyl groups, leading to variations in its chemical reactivity and biological effects.
2-Cyclopropylquinazoline: Lacks the bromine and chlorine atoms, affecting its overall pharmacological profile.
Uniqueness
7-Bromo-4-chloro-2-cyclopropylquinazoline is unique due to the presence of both bromine and chlorine atoms, along with a cyclopropyl group. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H8BrClN2 |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-cyclopropylquinazoline |
InChI |
InChI=1S/C11H8BrClN2/c12-7-3-4-8-9(5-7)14-11(6-1-2-6)15-10(8)13/h3-6H,1-2H2 |
InChI Key |
JARWLLUOCHJESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)Br)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


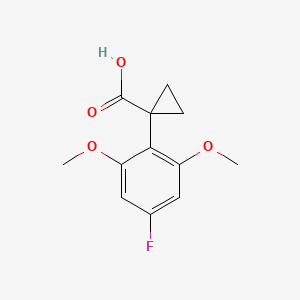
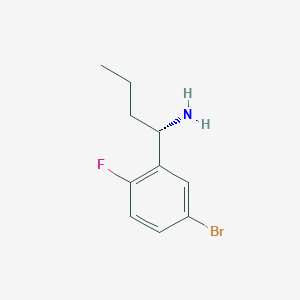
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
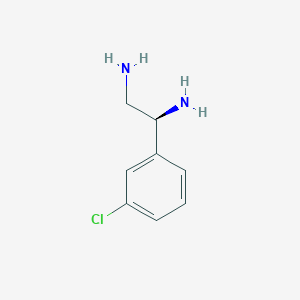

![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
